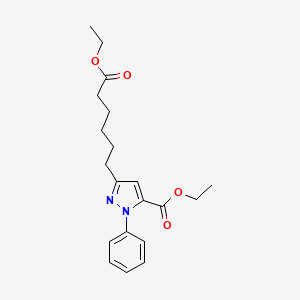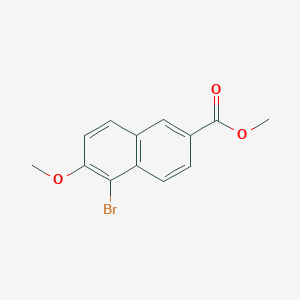
Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a methoxy group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate typically involves the bromination of 6-methoxynaphthalene followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The brominated product is then subjected to esterification using methanol and a suitable acid catalyst like sulfuric acid .
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 5-azido-6-methoxynaphthalene-2-carboxylate or 5-thiocyanato-6-methoxynaphthalene-2-carboxylate.
Oxidation: Formation of 5-bromo-6-methoxy-2-naphthoic acid.
Reduction: Formation of 5-bromo-6-methoxynaphthalene-2-methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its aromatic structure.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism by which Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The bromine atom and methoxy group can enhance its binding affinity to these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methoxynaphthalene: Lacks the ester group, making it less reactive in certain synthetic applications.
Methyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate: Contains a benzofuran ring instead of a naphthalene ring, leading to different chemical properties.
6-Methoxy-2-naphthoic acid:
Uniqueness
Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate is unique due to the combination of its bromine atom, methoxy group, and ester functionality. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
166984-03-8 |
|---|---|
Molekularformel |
C13H11BrO3 |
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
methyl 5-bromo-6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-16-11-6-4-8-7-9(13(15)17-2)3-5-10(8)12(11)14/h3-7H,1-2H3 |
InChI-Schlüssel |
SLAMPKOOXJUNHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


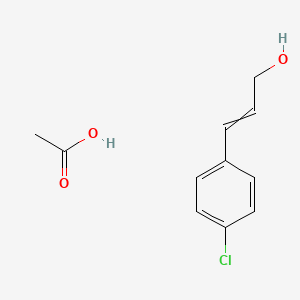
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
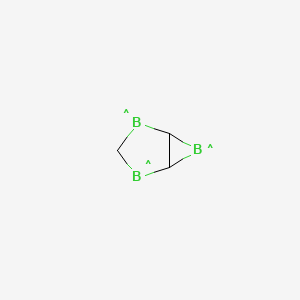
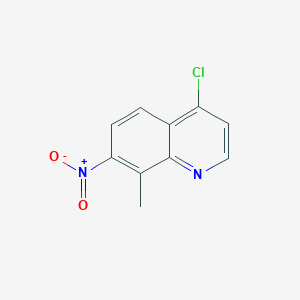
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)

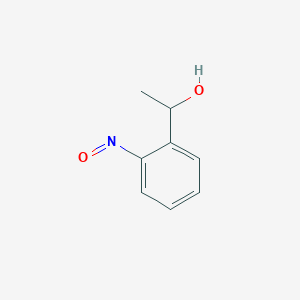
![7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid](/img/structure/B12548217.png)

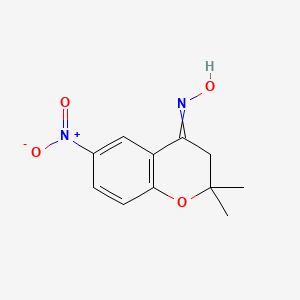
![Lithium tris[(dimethylamino)(dimethyl)silyl]methanide](/img/structure/B12548224.png)
![Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane](/img/structure/B12548229.png)

